Tioconazole

Catalog No.
S545399
CAS No.
65899-73-2
M.F
C16H13Cl3N2OS
M. Wt
387.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tioconazole

CAS Number

65899-73-2

Product Name

Tioconazole

IUPAC Name

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole

Molecular Formula

C16H13Cl3N2OS

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C16H13Cl3N2OS/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19/h1-7,10,15H,8-9H2

InChI Key

QXHHHPZILQDDPS-UHFFFAOYSA-N

SMILES

Array

solubility

1.65e-02 g/L

Synonyms

Tioconazole; UK20,349; UK-20,349; UK 20,349; Gyno-Trosyd; Monistat 1-Day; Mykontral; Trosderm; Trosid; Trosyd; Trosyl; Vagistat.

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl

The exact mass of the compound Tioconazole is 385.98142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759169. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tioconazole is a synthetic broad-spectrum imidazole antifungal agent characterized by the presence of a chlorothienyl group, which structurally differentiates it from its close analog, miconazole. As an active pharmaceutical ingredient (API), it acts by inhibiting lanosterol 14α-demethylase (CYP51), disrupting fungal ergosterol biosynthesis. In industrial and pharmaceutical procurement, Tioconazole is highly valued for its exceptionally low minimum inhibitory concentrations (MIC) against yeasts and dermatophytes, as well as its compatibility with high-concentration non-aqueous or hydro-alcoholic vehicles (up to 28% w/v). These baseline physicochemical and pharmacokinetic properties make it a preferred precursor for specialized topical treatments, particularly in onychomycosis nail lacquers and single-dose vaginal ointments where sustained local bioavailability is critical [1].

Substituting Tioconazole with more common imidazoles like miconazole or broad-spectrum agents like ciclopirox often leads to formulation failure or reduced clinical efficacy in specialized applications. While miconazole is a standard benchmark, it requires higher API loading to achieve equivalent fungicidal activity and exhibits inferior systemic retention in preclinical models. Furthermore, in transungual drug delivery systems, substituting Tioconazole with ciclopirox drastically reduces the multiplicity of the MIC90 achieved in the target tissue. Tioconazole’s unique chlorothienyl substitution grants it a distinct solubility profile that supports ultra-high concentration formulations (e.g., 28% solutions), enabling a massive localized fungicidal reservoir that standard in-class alternatives cannot replicate without precipitation or loss of efficacy [1].

Superior In Vitro Potency and Lower MIC Requirements vs. Miconazole

In head-to-head in vitro susceptibility assays, Tioconazole demonstrates significantly higher potency against a broad spectrum of pathogenic yeasts and dermatophytes compared to the industry-standard miconazole. Quantitative evaluations reveal that the minimum inhibitory concentrations (MIC) for Tioconazole are consistently 2- to 4-fold lower than those required for miconazole to achieve the same fungistatic and fungicidal effects. This enhanced intrinsic activity allows formulators to achieve therapeutic efficacy at lower concentrations or to create overwhelming fungicidal gradients in localized delivery systems [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Candida spp. and dermatophytes
Target Compound Data2- to 4-fold lower MIC
Comparator Or BaselineMiconazole (Baseline MIC)
Quantified Difference200% to 400% greater in vitro potency (2- to 4-fold reduction in MIC)
ConditionsIn vitro susceptibility testing across multiple fungal strains

Procuring Tioconazole allows manufacturers to utilize lower API concentrations to achieve equivalent efficacy, optimizing raw material costs and reducing the risk of localized toxicity.

Exceptional Tissue Concentration Relative to MIC90 in Nail Delivery Systems

The efficacy of topical nail treatments depends heavily on achieving concentrations that vastly exceed the target pathogen's MIC90. In an ex vivo MALDI-FTICR imaging study of human mycotic toenails, a 28% Tioconazole solution was compared against an 8% ciclopirox lacquer and a 1% naftifine solution. At 3 hours post-application, Tioconazole achieved a median multiplicity of its MIC90 of 208-fold within the nail tissue. In stark contrast, ciclopirox achieved only a 10-fold multiplicity, and naftifine achieved a 52-fold multiplicity. This demonstrates Tioconazole's superior ability to establish a highly concentrated fungicidal reservoir relative to its intrinsic potency [1].

Evidence DimensionMedian multiplicity of MIC90 achieved in mycotic nail tissue
Target Compound Data208-fold MIC90 multiplicity (using 28% solution)
Comparator Or BaselineCiclopirox 8% lacquer (10-fold MIC90 multiplicity)
Quantified Difference20.8x higher effective concentration ratio relative to MIC90
ConditionsEx vivo MALDI-FTICR imaging of human mycotic toenails at 3 hours post-application

This massive localized fungicidal excess makes Tioconazole the definitive API choice for high-concentration nail lacquers where physical diffusion limits require overwhelming chemical gradients.

Sustained Bioavailability and Circulating Levels in Preclinical Models

Beyond topical applications, Tioconazole exhibits a highly favorable pharmacokinetic profile compared to miconazole. In preclinical animal models (beagle dogs and white mice) administered a single oral dose of 25 mg/kg, pharmacokinetic tracking demonstrated that Tioconazole produced significantly higher and more sustained circulating levels of the bioactive drug than miconazole. This extended systemic retention is attributed to its specific molecular structure, which resists rapid clearance more effectively than the dichlorobenzyl moiety of miconazole [1].

Evidence DimensionCirculating levels of bioactive drug post-administration
Target Compound DataHigher peak concentration and sustained circulation
Comparator Or BaselineMiconazole (rapid clearance, lower systemic retention)
Quantified DifferenceSignificantly elevated and prolonged systemic bioavailability at identical dosing
ConditionsSingle oral dose (25 mg/kg) in preclinical in vivo models (beagle dogs and white mice)

For developers of veterinary or sustained-release formulations, Tioconazole provides superior pharmacokinetic stability, reducing the required dosing frequency compared to miconazole.

High-Concentration Transungual Nail Lacquers

Driven by its ability to achieve a 208-fold multiplicity of its MIC90 in nail tissue, Tioconazole is the premier API for formulating 28% w/v nail solutions for onychomycosis. Its solubility profile allows for stable, high-load hydro-alcoholic or non-aqueous formulations that outperform ciclopirox in localized fungicidal gradients[1].

Single-Dose Vaginal Ointments

Because Tioconazole exhibits a 2- to 4-fold lower MIC against Candida species compared to miconazole, it is uniquely suited for single-dose topical vaginal formulations (e.g., 6.5% ointments). The higher intrinsic potency ensures complete fungicidal action in a single application, whereas miconazole typically requires multi-day regimens [2].

Sustained-Release Veterinary Antifungals

Leveraging its superior systemic retention and higher circulating bioactive levels post-administration compared to miconazole, Tioconazole is an excellent candidate for veterinary pharmacology. It is particularly valuable for oral or depot formulations where minimizing dosing frequency is a primary product requirement [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Exact Mass

385.981417 Da

Monoisotopic Mass

385.981417 Da

Heavy Atom Count

23

LogP

4.4
4.4

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S57Y5X1117

GHS Hazard Statements

Aggregated GHS information provided by 225 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (81.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (81.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (81.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the local treatment of vulvovaginal candidiasis (moniliasis).
FDA Label

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antifungal Agents; Dermatologic Agents;

Pharmacology

Tioconazole is a broad-spectrum imidazole antifungal agent that inhibits the growth of human pathogenic yeasts. Tioconazole exhibits fungicidal activity in vitro against Candida albicans, other species of the genus Candida, and against Torulopsis glabrata. Tioconazole prevents the growth and function of some fungal organisms by interfering with the production of substances needed to preserve the cell membrane. This drug is effective only for infections caused by fungal organisms. It will not work for bacterial or viral infections.
Tioconazole is a synthetic imidazole derivative, fungicidal Terconazole inhibits cell wall synthesis by inhibiting the biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Tioconazole is active against pathogenic Candida. (NCI04)

MeSH Pharmacological Classification

14-alpha Demethylase Inhibitors

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC07 - Tioconazole
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AF - Imidazole derivatives
G01AF08 - Tioconazole

Mechanism of Action

Tioconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme that converts lanosterol to ergosterol, an essential component of the yeast membrane. In this way, tioconazole inhibits ergosterol synthesis, resulting in increased cellular permeability. Tioconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms and the uptake of purine, impair triglyceride and/or phospholipid biosynthesis, and inhibit the movement of calcium and potassium ions across the cell membrane by blocking the ion transport pathway known as the Gardos channel.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65899-73-2

Absorption Distribution and Excretion

Systemic absorption following a single intravaginal application of tioconazole in nonpregnant patients is negligible.

Metabolism Metabolites

Orally administered tioconazole is extensively metabolized. The major metabolites are glucuronide conjugates.

Wikipedia

Tioconazole

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Comparative study between the effect of topical tazarotene 0.1 gel alone vs its combination with tioconazole nail paint in treatment of onychomycosis

Sally S Abd El-Salam, Ghada A Omar, Mohamed T Mahmoud, Marwa Said
PMID: 32975877   DOI: 10.1111/dth.14333

Abstract

Onychomycosis (OM) is a chronic fungal infection of the nail caused by dermatophytes, yeasts, and nondermatophytes. Tioconazole is one of the topical antifungal belonging to imidazole derivatives. Tazarotene is a synthetic retinoid, with immunomodulating properties and anti-inflammatory activity. To evaluate the efficacy of tazarotene 0.1% gel alone in comparison with its combination with tioconazole nail paint in the treatment of onychomycosis. Forty patients presented with onychomycosis, subjected to a full history taking, clinical examination, and nail examination, which includes a clinical, dermoscopic, assessment of severity by using Onychomycosis Severity Index (OSI), KOH examination, and fungal culture. There was a statistically significant increase in the response of treatment in patients treated by a combination of tazarotene and tioconazole compared to tazarotene alone through (decrease in OSI, dermoscopic features, and mycological clearance). Tazarotene had antifungal activity specially against Aspergillus niger while its combination with tioconazole gave better results and can be used as an adjuvant to the standard systemic or topical antifungal treatment for OM.


Targeting Atg4B for cancer therapy: Chemical mediators

Gaoxia Yang, Yang Li, Yuqian Zhao, Liang Ouyang, Yi Chen, Bo Liu, Jie Liu
PMID: 33077263   DOI: 10.1016/j.ejmech.2020.112917

Abstract

Atg4, a pivotal macroautophagy/autophagy-related cysteine protein family, which regulate autophagy through either cleaving Atg8 homologs for its further lipidation or delipidating Atg8 homologs from the autophagosome. There are four homologs, Atg4A, Atg4B, Atg4C, and Atg4D. Among them, an increasing amount of evidence indicates that Atg4B possessed superior catalytic efficiency toward the Atg8 substrate, as well as regulates autophagy process and plays a key role in the development of several human cancers. Recently, efforts have been contributed to the exploration of Atg4B inhibitors or activators. In this review, we comprehensively clarify the function of Atg4B in autophagy and cancer biology, as well as the relationship between pharmacological function and structure-activity of small molecule drugs targeting Atg4B. The development of novel drugs targeting Atg4B could be well applied in the clinical practice.


Comparative study between topically applied irradiated human amniotic membrane in combination with tea tree oil versus topical tioconazole in pityraisis versicolor treatment

Radwan K Nashwa, El Bedewi Ahmed, Waleed A Nemr
PMID: 32162164   DOI: 10.1007/s10561-020-09824-5

Abstract

Pityriasis versicolor (PV) is a chronic skin disease caused by virulence activities of Malassezia, a genus of skin-associated yeasts. Traditionally, Tioconazole is used as a topical antifungal for curing PV. Previous investigations cited that human amniotic membrane (HAM), a placental tissue, has antimicrobial and anti-inflammatory activities and is useful as a dressing for healing skin lesions. Moreover, tea tree oil (TTO) has a potent antifungal efficacy. This clinical trial aims to achieve an alternative therapeutic treatment able to kill Malassezia and heal PV lesions using TTO-saturated HAM (TOSHAM), with little application times. This study subjected 120 patients with hypopigmented or hyperpigmented PV lesions; half patients were treated weekly with TOSHAM compared with the others who applying 1% Tioconazole cream daily as a traditional treatment. Microbiological evaluation of in vitro fungicidal activity of TOSHAM versus Tioconazole was carried out against Malassezia furfur culture. The clinical outcomes of this study proved the superior activity of TOSHAM to heal PV lesions than Tioconazole; this was in harmony with microbiological findings. This study approached a novel therapeutic treatment of PV with great outcomes by using TOSHAM.


Novel Application of Pentabromobenzyl Column for Simultaneous Determination of Eight Antifungal Drugs Using High-performance Liquid Chromatography

Maha M Abou El-Alamin, Maha A Sultan, Mostafa A Atia, Hassan Y Aboul-Enein
PMID: 32077818   DOI: 10.2174/1386207323666200220114818

Abstract

A new, accurate and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) as an analytical method for the quantitative determination of eight antifungal drugs in spiked human plasma has been described optimized and validated.
The analyzed compounds were voriconazole (VOR), luliconazole (LUL), clotrimazole (CLO), tioconazole (TIO), posaconazole (POS), ketoconazole (KET), sertaconazole (SER) and terconazole (TER).
The separation of the analyzed compounds was conducted using a novel pentabromobenzyl column known as COSMOSIL PBB-R (150 mm × 4.6 mm I.D., particle size 5 μm). The analysis of the studied drugs was determined within 14 min using a diode array detector and the mobile phase consisted of: 10 mM potassium dihydrogen phosphate buffer (pH 2.1): Methanol (2: 98 v/v). A linear response was observed for all compounds in the range of concentration studied. Sample preparation was done through liquid-liquid extraction using diethyl ether.
This proposed method was validated in terms of linearity, limit of quantification, limit of detection, accuracy, precision and selectivity. The method was successfully applied for the determination of these drugs in their pharmaceutical formulations and in human plasma samples.


Onychomadesis secondary to allergic contact dermatitis to tioconazole contained in a nail lacquer: Description of three cases

Paolo Romita, Fabrizio Guarneri, Serena De Prezzo, Dario Dimauro, Francesca Ambrogio, Domenico Bonamonte, Caterina Foti
PMID: 31800097   DOI: 10.1111/cod.13446

Abstract




Formulation of Tioconazole and

Barbara Vörös-Horváth, Sourav Das, Ala' Salem, Sándor Nagy, Andrea Böszörményi, Tamás Kőszegi, Szilárd Pál, Aleksandar Széchenyi
PMID: 33256033   DOI: 10.3390/molecules25235544

Abstract

Onychomycosis is a disease that affects many adults, whose treatment includes both oral and topical therapies with low cure rates. The topical therapy is less effective but causes fewer side effects. This is why the development of an effective, easy to apply formulation for topical treatment is of high importance. We have used a nanotechnological approach to formulate Pickering emulsions (PEs) with well-defined properties to achieve site-specific delivery for antifungal drug combination of tioconazole and
essential oil. Silica nanoparticles with tailored size and partially hydrophobic surface have been synthesized and used for the stabilization of PEs. In vitro diffusion studies have been performed to evaluate the drug delivery properties of PEs. Ethanolic solution (ES) and conventional emulsions (CE) have been used as reference drug formulations. The examination of the antifungal effect of PEs has been performed on
and
as main pathogens. In vitro microbiological experimental results suggest that PEs are better candidates for onychomycosis topical treatment than CE or ES of the examined drugs. The used drugs have shown a significant synergistic effect, and the combination with an effective drug delivery system can result in a promising drug form for the topical treatment of onychomycosis.


A Methyl-TROSY-Based

Tairan Yuwen, Rui Huang, Pramodh Vallurupalli, Lewis E Kay
PMID: 30847985   DOI: 10.1002/anie.201900241

Abstract

Molecular complexes often sample conformational states that direct them to specific functions. These states can be difficult to observe through traditional biophysical approaches but they can be studied using a variety of different NMR spin relaxation experiments. However, these applications, when focused on moderate to high molecular weight proteins, are complicated by fast relaxing signals that negatively affect the sensitivity and resolution of spectra. Here a methyl
H CPMG-based experiment for studies of excited conformational states of protein machines is described that exploits a TROSY-effect to increase signal-to-noise. Complexities from the multiplicity of methyl
H transitions are addressed to generate a robust pulse scheme that is applied to a 320 kDa homeostasis protein, p97.


Fractional CO

Amr Mohamed Zaki, Hamed Mohamed Abdo, Mohamed Anwer Ebadah, Shady Mahmoud Ibrahim
PMID: 31697010   DOI: 10.1111/dth.13155

Abstract

Onychomycosis is an important medical disorder affecting both health and quality of life of patients. This study was done to compare the efficacy of CO
laser in combination with topical tioconazole versus CO
laser only versus topical tioconazole alone in onychomycosis. A total of 120 patients with onychomycosis were randomly assigned to three groups. Group A patients were treated with fractional CO
laser followed by topical tioconazole 28% for five sessions with 3 weeks interval. Group B patients were treated with only fractional CO
laser for five sessions with 3 weeks interval. Group C patients were treated with only topical tioconazole 28% for 16 weeks. The clinical effect, KOH examination, and culture for the affected nails in the three groups were analyzed. One month after the last session, regarding clinical response, 55% showed complete clinical improvement in Group A versus 30% in Group B versus 25% in Group C with a significant difference in between. There was a significant difference between the three studied groups as regard KOH test and culture after treatment. Fractional CO
laser combined with topical antifungal is a safe and effective treatment for onychomycosis.


Design and Characterization of Chitosan Nanoformulations for the Delivery of Antifungal Agents

Natalia L Calvo, Sruthi Sreekumar, Laura A Svetaz, María C Lamas, Bruno M Moerschbacher, Darío Leonardi
PMID: 31357647   DOI: 10.3390/ijms20153686

Abstract

Among different Candida species triggering vaginal candidiasis,
is the most predominant yeast. It is commonly treated using azole drugs such as Tioconazole (TIO) and Econazole (ECO). However, their low water solubility may affect their therapeutic efficiency. Therefore, the aim of this research was to produce a novel chitosan nanocapsule based delivery system comprising of TIO or ECO and to study their suitability in vaginal application. These systems were characterized by their physicochemical properties, encapsulation efficiency, in vitro release, storage stability, cytotoxicity, and in vitro biological activity. Both nanocapsules loaded with TIO (average hydrodynamic size of 146.8 ± 0.8 nm, zeta potential of +24.7 ± 1.1 mV) or ECO (average hydrodynamic size of 127.1 ± 1.5 nm, zeta potential of +33.0 ± 1.0 mV) showed excellent association efficiency (99% for TIO and 87% for ECO). The analysis of size, polydispersity index, and zeta potential of the systems at 4, 25, and 37 °C (over a period of two months) showed the stability of the systems. Finally, the developed nanosystems presented fungicidal activity against
at non-toxic concentrations (studied on model human skin cells). The results obtained from this study are the first step in the development of a pharmaceutical dosage form suitable for the treatment of vaginal candidiasis.


Fractional carbon dioxide laser and topical tioconazole in the treatment of fingernail onychomycosis

Rania Ahmed El-Tatawy, Heba Ahmed Aliweh, Doaa Salah Hegab, Raghda Ahmed Zaki Talaat, Maii Atef Shams Eldeen
PMID: 31025207   DOI: 10.1007/s10103-019-02789-2

Abstract

Onychomycosis is a common chronic-resistant nail disease. Traditional treatment has its limitations and side effects. This study aimed to evaluate the role of fractional CO
laser and topical tioconazole 28% nail lacquer in the treatment of fingernail onychomycosis, as sole treatment modalities and in combination. Thirty patients with culture-proven onychomycosis were included and randomly divided into three equal groups. Laser group received six fractional carbon dioxide (CO
) laser sessions at monthly intervals; topical group received topical tioconazole 28% nail lacquer twice daily for 6 months, and combined group received six fractional CO
laser sessions at monthly intervals with topical tioconazole twice daily for 6 months. Treatment outcome was evaluated through physician's evaluation of improvement using onychomycosis severity index score (OSI), patients' satisfaction, side effect evaluation, and mycological culture (assessed after the end of treatment). At the end of treatment, both laser and combined groups showed significantly better degrees of improvement (P = 0.036, 0.024, respectively) and patient's satisfaction (P = 0.046, 0.003, respectively) in comparison with topical group. Mycological clearance in fungal cultures was significantly higher in combined group than topical group after the end of treatment (P = 0.007). Fractional CO
laser is a safe and effective treatment modality for onychomycosis. Its efficacy approximates that of fractional CO
laser combined with topical tioconazole 28% nail lacquer and surpasses that of topical tioconazole 28% monotherapy. It is expected to be an excellent choice for patients in whom systemic antifungals are contraindicated or who are unresponsive or intolerant to topical antifungals.


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